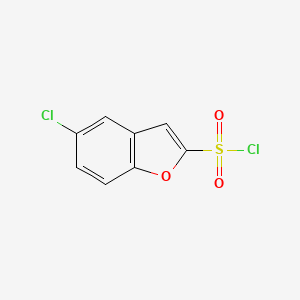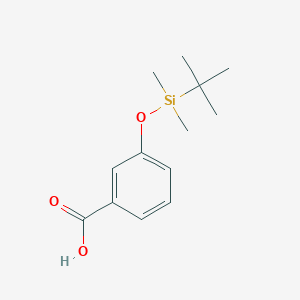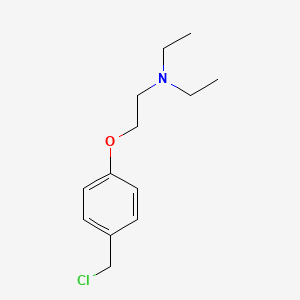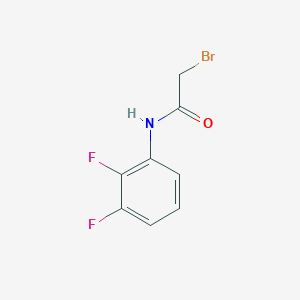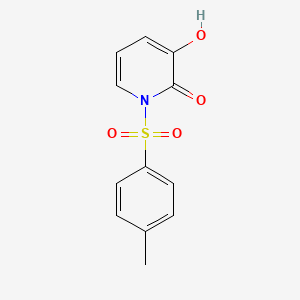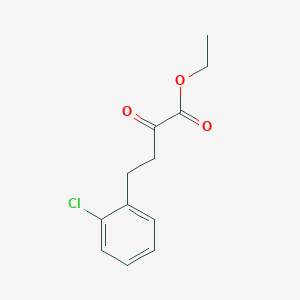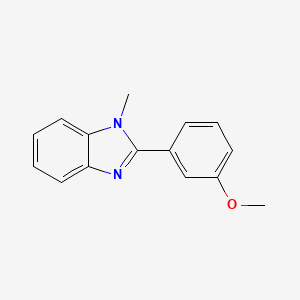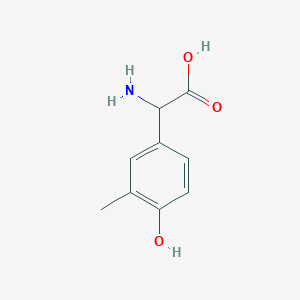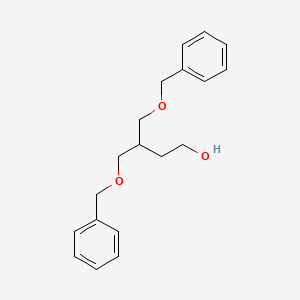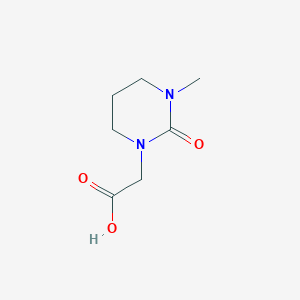
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid
描述
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid is a heterocyclic organic compound. It features a tetrahydropyrimidine ring with a methyl group at the third position, a keto group at the second position, and an acetic acid moiety attached to the nitrogen atom at the first position. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid typically involves the cyclization of appropriate precursors One possible route could involve the condensation of a β-keto ester with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetic acid moiety or the tetrahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-Oxotetrahydropyrimidine derivatives: Compounds with similar ring structures but different substituents.
Pyrimidine-2,4-diones: Compounds with a similar core structure but different functional groups.
Uniqueness
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C7H12N2O3 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c1-8-3-2-4-9(7(8)12)5-6(10)11/h2-5H2,1H3,(H,10,11) |
InChI 键 |
PPYMICPYTNFFKC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(C1=O)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B8680744.png)
![(2-Fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8680749.png)
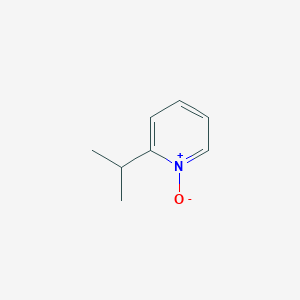
![N-[4-(Propan-2-yl)cyclohexyl]cycloheptanamine](/img/structure/B8680763.png)
